(5-Amino-2-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

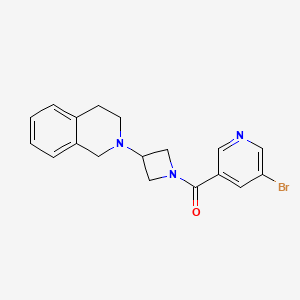

(5-Amino-2-methoxyphenyl)urea is a compound with the CAS Number: 926205-18-7 . It has a molecular weight of 181.19 and is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for (5-Amino-2-methoxyphenyl)urea is1S/C8H11N3O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

(5-Amino-2-methoxyphenyl)urea is a powder with a molecular weight of 181.19 . It is stored at room temperature .Scientific Research Applications

1. Role in Myocardial Infarction

- Study 1 : A study by Hashimoto et al. (2001) investigated T‐0970, a water-soluble low-molecular weight free radical scavenger, related to (5-Amino-2-methoxyphenyl)urea, and its effects on myocardial infarct size in an in vivo rabbit model. They found significant effects on reducing infarct size, indicating potential applications in cardiac health and treatment of myocardial infarction Role Of Protein Kinase C, KATP Channels And Dna Fragmentation In The Infarct Size‐Reducing Effects Of The Free Radical Scavenger T‐0970.

- Study 2 : Another study by Yamashita et al. (2000) also examined T‐0162, a compound closely related to (5-Amino-2-methoxyphenyl)urea, as a free radical scavenger. They found it reduced myocardial infarct size in rabbits, further highlighting the potential cardiac benefits of such compounds T‐0162, A Novel Free Radical Scavenger, Reduces Myocardial Infarct Size In Rabbits.

2. Solid State Structure and Crystallography

- Study 3 : Kumar et al. (2000) examined the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, which contains a structure similar to (5-Amino-2-methoxyphenyl)urea. They found a rare and complex solid-state structure, indicating its significance in the field of crystallography and materials science N-(p-methoxyphenyl)-N-prop-2-ynyl-urea: a crystal structure with the rare Z′=5, and statistical data on Z′ values.

3. Chemical Synthesis and Derivative Studies

- Study 4 : Liang et al. (2020) discussed the synthesis of a deuterium-labeled compound related to (5-Amino-2-methoxyphenyl)urea, AR-A014418. This study indicates the importance of such compounds in analytical chemistry, particularly in drug absorption and pharmacokinetics studies Synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) as an internal standard for LC–MS analysis.

4. Antimicrobial Activities

- Study 5 : Kathiriya et al. (2015) synthesized derivatives of a compound similar to (5-Amino-2-methoxyphenyl)urea, and examined their antimicrobial activities. This indicates potential applications in developing new antimicrobial agents Synthesis and Antimicrobial Activity of 2-{4'-[(6"-Aryl)2"-Hydroxy-3",4"-Dihydro-Pyrimidine-4"-yl]-Phenyl Amino}-6-[Bis (2'"-Chloroethyl) Amino]-4-Methoxy-1,3,5-Triazine.

5. Pharmacological and Anticancer Research

- Study 6 : In pharmacological research, Tucci et al. (2005) explored the potential of a derivative of (5-Amino-2-methoxyphenyl)urea as a gonadotropin-releasing hormone antagonist, demonstrating its implications in reproductive health and cancer therapy 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902) as a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor.

Safety and Hazards

Mechanism of Action

Target of Action

Urea derivatives have been found to interact with various biological targets . For instance, some urea derivatives have been shown to interact with the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating VEGF-induced endothelial proliferation, survival, migration, and differentiation in blood vessels .

Mode of Action

Urea derivatives are known to form stable urea linkages that can be employed for protection/deprotection of amino groups . This suggests that (5-Amino-2-methoxyphenyl)urea might interact with its targets through the formation of stable urea linkages.

Biochemical Pathways

Urea and its derivatives are known to play a role in nitrogen metabolism, specifically in the urea cycle . The urea cycle is a series of biochemical reactions that produce urea from ammonia. This cycle plays a crucial role in removing excess ammonia from the body .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability

Result of Action

Some urea derivatives have been shown to have promising neuroprotective and anti-inflammatory properties . These compounds could potentially inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH, temperature, and presence of other compounds can affect the stability and activity of urea and its derivatives . Additionally, the presence of certain microorganisms can influence the hydrolysis of urea and the subsequent release of ammonia

properties

IUPAC Name |

(5-amino-2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCSGVNRXUADRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-methoxyphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-acetamidophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2445454.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2445459.png)

![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)

![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)

![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)